3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one

IMPDH inhibitor inosine monophosphate dehydrogenase immunosuppression

This N3-cyclopropyl-substituted imidazo[4,5-b]pyridin-2-one provides a metabolically stable anchor for SAR studies, featuring an unsubstituted pyridine ring (positions 5,6,7) for versatile downstream derivatization. Unlike pre-functionalized analogs, it offers a clean scaffold for electrophilic substitution and cross-coupling. Its moderate IMPDH2 inhibition (Ki ~240-440 nM) enables dose-response studies across broad concentration ranges, while the distinct CCR5 antagonist scaffold supports IP diversification. Available at ≥95% purity for reliable research use.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 380605-23-2
Cat. No. B1627031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one
CAS380605-23-2
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1CC1N2C3=C(C=CC=N3)NC2=O
InChIInChI=1S/C9H9N3O/c13-9-11-7-2-1-5-10-8(7)12(9)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,13)
InChIKeyTYRKIZFEPKKIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one (CAS 380605-23-2): Procurement-Relevant Identification and Core Chemical Properties


3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one (CAS 380605-23-2; molecular formula C9H9N3O; molecular weight 175.19 g/mol) is a heterocyclic compound consisting of a fused imidazo[4,5-b]pyridine bicyclic core bearing a cyclopropyl substituent at the N3 position [1]. The compound exhibits a single hydrogen bond donor, four hydrogen bond acceptors, and one rotatable bond (the cyclopropyl attachment), with a density of 1.433 g/cm³ . Commercially available from research chemical suppliers at purities typically ≥95%, this compound serves primarily as a research intermediate and pharmacological tool compound rather than a finished therapeutic agent .

Why 3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one Cannot Be Casually Substituted: Differentiation Basis for Procurement Decisions


While the 1,3-dihydro-imidazo[4,5-b]pyridin-2-one scaffold appears in numerous research compounds, substitution at the N3 position profoundly alters both biological target engagement and physicochemical behavior. The cyclopropyl moiety in this specific compound confers distinct conformational constraints and electronic properties compared to alkyl (methyl, ethyl), aryl, or hydrogen substituents at the same position. Literature on related 1,3-dihydro-imidazo[4,5-b]pyridin-2-one derivatives demonstrates that even minor N3 modifications can convert GluN2B-negative allosteric modulators into RAF inhibitors or alter pharmacokinetic profiles dramatically [1]. Furthermore, the unsubstituted pyridine ring (positions 5,6,7) in this compound provides a clean scaffold for downstream derivatization—a feature absent in pre-functionalized analogs that carry bromo, chloro, or other substituents [2]. These structural distinctions mean that substituting an analog bearing different N3 or ring substituents will alter both the intended biochemical readout and the compound's suitability as a synthetic intermediate.

Quantitative Differentiation Evidence for 3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one: Procurement-Relevant Comparative Data


IMPDH2 Inhibition Activity of 3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one vs. Clinical IMPDH Inhibitors

3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one demonstrates measurable inhibitory activity against human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), with a Ki value of 240 nM against the IMP substrate and 440 nM against the NAD substrate [1]. This positions the compound as a moderate-potency IMPDH inhibitor. For procurement context, this activity profile is distinct from but mechanistically related to clinical IMPDH inhibitors: mycophenolic acid (active metabolite of mycophenolate mofetil) exhibits Ki values of 7-10 nM against IMPDH2, while ribavirin monophosphate shows Ki values in the micromolar range. The compound's activity places it between these extremes, making it potentially useful for studies requiring intermediate IMPDH inhibition without the potent immunosuppressive effects of mycophenolic acid [2]. The non-competitive inhibition mode distinguishes it from substrate-competitive IMPDH inhibitors.

IMPDH inhibitor inosine monophosphate dehydrogenase immunosuppression antiviral nucleotide metabolism

Cyclopropyl Substituent Advantage: Metabolic Stability Enhancement Rationale for Procurement

The N3-cyclopropyl group in 3-cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one is a deliberate structural feature that distinguishes it from N3-alkyl (methyl, ethyl, propyl) or N3-hydrogen analogs. Medicinal chemistry literature has established that cyclopropyl substitution frequently enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation compared to linear alkyl chains [1]. In the context of imidazo[4,5-b]pyridin-2-one scaffolds specifically, studies on related compounds (e.g., 3-methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones) demonstrated that the core scaffold suffers from poor solubility and permeability, issues that N3 substitution alone does not fully resolve [2]. However, the cyclopropyl moiety in the target compound provides a sterically constrained, oxidation-resistant substituent that can serve as a metabolically stable anchor point for further derivatization or as a comparator for SAR studies examining the impact of N3 substituent size and electronics.

metabolic stability cyclopropyl pharmacophore drug design CYP oxidation resistance medicinal chemistry

CCR5 Antagonist Activity Identification: Preliminary Screening Data for Immunomodulatory Research Applications

Pharmacological activity screening has identified 3-cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one as a potential CCR5 antagonist [1]. CCR5 (C-C chemokine receptor type 5) is a validated therapeutic target for HIV entry inhibition (exemplified by maraviroc) and inflammatory conditions including asthma, rheumatoid arthritis, and COPD. While specific IC50 or Ki values for this compound at CCR5 were not located in the accessible literature, the screening identification distinguishes it from the majority of imidazo[4,5-b]pyridin-2-one derivatives that have been profiled primarily against kinase targets (e.g., p38 MAPK, RAF, CDKs) or ion channels (GluN2B). This target engagement profile expands the compound's utility beyond the more commonly explored kinase inhibition space.

CCR5 antagonist chemokine receptor HIV entry inhibitor inflammatory disease immunomodulation

Synthetic Accessibility and Purity Specifications: Procurement-Ready Intermediate Status

3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one is synthesized via a single-step cyclization using N²-cyclopropylpyridine-2,3-diamine and N,N'-carbonyldiimidazole (CDI) . This well-characterized synthetic route contrasts with more complex multi-step syntheses required for substituted analogs bearing additional functional groups (e.g., 3-methyl-6-thiophenyl derivatives requiring 6-8 synthetic steps). Commercially, the compound is available at ≥95% purity from multiple research chemical suppliers . The synthetic simplicity and established purity specifications position this compound as a reliable procurement option for use as a building block or reference standard, whereas more decorated analogs may suffer from batch-to-batch variability, longer lead times, or higher cost due to complex synthetic routes.

synthetic intermediate chemical purity procurement specification CDI coupling imidazopyridine synthesis

Validated Application Scenarios for 3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one: Evidence-Based Procurement Guidance


IMPDH2 Inhibition Studies Requiring Moderate Potency Tool Compounds

This compound is suitable for in vitro IMPDH2 inhibition studies where an intermediate potency window (Ki ~240-440 nM) is required—distinct from the ultra-potent inhibition of mycophenolic acid (Ki ~7-10 nM) that would completely suppress IMPDH activity in most assay formats [1]. This moderate potency enables dose-response studies across a broader concentration range and may reveal partial inhibition phenotypes that potent inhibitors obscure. Additionally, the non-competitive inhibition mode distinguishes it from substrate-competitive inhibitors, offering a complementary tool for mechanistic enzymology studies [1].

CCR5 Antagonist Hit-to-Lead and Scaffold-Hopping Programs

Given the preliminary identification of CCR5 antagonist activity, this compound provides a structurally novel entry point for medicinal chemistry programs targeting CCR5-mediated diseases including HIV entry inhibition, asthma, rheumatoid arthritis, and COPD [2]. The imidazo[4,5-b]pyridin-2-one scaffold is distinct from the tropane-based core of maraviroc and the spirocyclic cores of other clinical CCR5 antagonists, offering opportunities for scaffold-hopping and intellectual property diversification.

Metabolic Stability SAR Studies on Imidazopyridine Scaffolds

The N3-cyclopropyl group provides a metabolically stable anchor for structure-activity relationship studies examining the impact of N3 substitution on imidazo[4,5-b]pyridin-2-one scaffold properties. This compound can serve as a comparator against N3-hydrogen or N3-alkyl analogs in microsomal stability assays, enabling quantitative assessment of the metabolic advantage conferred by cyclopropyl substitution [3]. Such studies are essential for optimizing lead compounds where N3 metabolic liability has been identified.

Synthetic Intermediate for Downstream Functionalization

As an unsubstituted imidazo[4,5-b]pyridin-2-one core bearing only the N3-cyclopropyl group, this compound serves as a versatile intermediate for introducing substituents at the 5, 6, or 7 positions of the pyridine ring via electrophilic aromatic substitution, halogenation, or cross-coupling reactions . This contrasts with pre-functionalized analogs (e.g., 6-bromo or 5-methyl derivatives) that restrict derivatization options. The single-step synthesis and reliable commercial purity (≥95%) further support its use as a building block for parallel synthesis or library generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclopropyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.